molecular formula C9H8BrF3O B1522065 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene CAS No. 914635-58-8

4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene

Cat. No.: B1522065
CAS No.: 914635-58-8
M. Wt: 269.06 g/mol
InChI Key: BGDWEDIMCBCUDB-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene (CAS: 914635-58-8) is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 4, an ethoxy group at position 1, and a trifluoromethyl group at position 2. This unique arrangement of electron-withdrawing (trifluoromethyl, bromine) and electron-donating (ethoxy) groups confers distinct reactivity and physicochemical properties. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

4-bromo-1-ethoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-8-4-3-6(10)5-7(8)9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDWEDIMCBCUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660174
Record name 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914635-58-8
Record name 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene (CAS No. 914635-58-8) is a halogenated aromatic compound with potential biological activity. Its structural characteristics, including the presence of bromine and trifluoromethyl groups, suggest that it may interact with biological systems in unique ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H8BrF3O
  • Molecular Weight : 269.061 g/mol
  • Structure : The compound features a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a benzene ring, which influences its lipophilicity and reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an antimicrobial and anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.
  • The bromine atom may participate in electron-withdrawing effects, potentially influencing receptor interactions and enzyme activities.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values are yet to be published.

Anticancer Activity

Recent studies have identified similar compounds with structural similarities showing promising results against cancer cell lines. For instance:

  • Case Study 1 : A derivative with a similar trifluoromethyl structure exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating potential cytotoxic effects.
CompoundCell LineIC50 (μM)Reference
Trifluoromethyl derivativeMCF-70.65
DoxorubicinMCF-710.38

Structure-Activity Relationship (SAR)

Studies suggest that the introduction of electron-withdrawing groups (EWGs) like bromine enhances anticancer activity, while electron-donating groups (EDGs) may reduce it. This indicates a delicate balance in substituent effects on biological potency.

Toxicological Profile

The toxicological implications of this compound have not been extensively studied. However, compounds with similar structures often exhibit moderate toxicity in mammalian models. Further investigations are necessary to establish safety profiles.

Scientific Research Applications

Organic Synthesis

4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. It is used to create more complex molecules through:

  • Substitution Reactions : The bromine atom can be replaced with various nucleophiles.
  • Coupling Reactions : Engaging in reactions like Suzuki-Miyaura coupling to form biaryl compounds .

Medicinal Chemistry

The compound is explored for its potential in drug development. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for:

  • Pharmaceutical Development : Used in synthesizing biologically active molecules that may act as enzyme inhibitors or receptor modulators .

Biological Research

Research indicates that compounds similar to this compound can interact with biological macromolecules:

  • Enzyme Inhibition Studies : The compound’s ability to form covalent bonds with nucleophilic sites on proteins allows it to modify enzyme activity, aiding in biochemical pathway investigations .

Case Studies

StudyFocusFindings
Biological Activity Assessment Investigating the reactivity of the compound with nucleophilesDemonstrated significant interactions leading to enzyme inhibition, suggesting potential therapeutic applications
Synthetic Methodologies Development of new synthetic routes for complex moleculesEstablished efficient pathways using this compound as a key intermediate
Material Science Applications Exploring unique properties for specialty chemicalsIdentified uses in developing materials with specific electronic properties due to the trifluoromethyl group

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key analogs and their structural distinctions:

Compound Name CAS Number Substituents (Position) Key Features
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene 914635-58-8 Br (4), OCH₂CH₃ (1), CF₃ (2) Ethoxy group enhances solubility; bromine enables cross-coupling reactions.
4-Bromo-2-methoxy-1-(trifluoromethyl)benzene 944805-63-4 Br (4), OCH₃ (2), CF₃ (1) Methoxy group reduces steric hindrance; positional isomer of target.
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene 158579-80-7 Br (4), Cl (2), OCF₃ (1) Chlorine introduces electrophilicity; trifluoromethoxy enhances stability.
1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene 2384501-13-5 Br (1), Cl (4), OCH₂CH₃ (5), CF₃ (2) Ethoxy at position 5 alters electronic effects; bromine at position 1.
5-Bromo-2-methoxy-1,3-bis(trifluoromethyl)benzene 1805128-65-7 Br (5), OCH₃ (2), CF₃ (1,3) Dual CF₃ groups increase electron deficiency; methoxy enhances solubility.

Physicochemical Properties

  • Solubility : The ethoxy group improves solubility in organic solvents (e.g., dichloromethane, THF) compared to methoxy or trifluoromethoxy analogs .
  • Thermal Stability : The trifluoromethyl group enhances thermal stability, a trait shared with 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene .
  • Boiling Point: Estimated to be higher than 1-Bromo-5-nitro-2-(trifluoromethoxy)benzene (CAS: Not available) due to increased molecular weight and ethoxy group interactions .

Preparation Methods

Direct Bromination of Ethoxy-Trifluoromethylbenzene Derivatives

One straightforward approach involves the bromination of 2-ethoxy-4-(trifluoromethyl)benzene or its positional isomers using bromine or brominating agents under controlled conditions. This method typically employs solvents such as dichloromethane and may use Lewis acid catalysts like iron(III) bromide to facilitate electrophilic aromatic substitution.

  • Reaction conditions: Bromination is conducted at temperatures ranging from ambient to moderately elevated (e.g., 0–100°C) to optimize regioselectivity and yield.
  • Solvents: Dichloromethane, chloroform, or acetic acid are common choices.
  • Catalysts: Lewis acids such as FeBr3 can enhance bromination efficiency.

This route benefits from its simplicity and directness but requires careful control to avoid polybromination or substitution at undesired positions.

Multi-Step Synthesis via Nitration, Ammoniation, Bromination, and Deamination

A more elaborate but industrially scalable method involves the synthesis of 4-bromo-2-nitrobenzotrifluoride as an intermediate, followed by further functional group transformations to introduce the ethoxy group.

  • Step 1: Nitration
    Starting from m-chlorobenzotrifluoride, nitration yields 5-chloro-2-nitrobenzotrifluoride.

  • Step 2: Ammoniation
    The chloro substituent is converted to an amino group, producing 2-nitro-5-aminobenzotrifluoride.

  • Step 3: Bromination
    Bromine is introduced selectively to the amino-substituted nitrobenzotrifluoride, yielding 2-nitro-4-bromo-5-aminobenzotrifluoride.

  • Step 4: Deamination
    The amino group is removed via a deamination reaction using tert-butyl nitrite in a polar aprotic solvent, avoiding the need for low-temperature diazotization and reducing environmental impact.

This method is advantageous for industrial production due to:

  • Use of readily available raw materials.
  • High product purity (≥99%).
  • Lower energy consumption and reduced waste generation.
  • Scalability and safety in large-scale synthesis.

After obtaining the brominated nitro intermediate, subsequent steps can introduce the ethoxy group via nucleophilic substitution or other alkylation methods, although these specific steps are less detailed in available patents.

Detailed Experimental Example of Bromination Step

An example from patent literature illustrates the bromination of 5-amino-2-nitro-4-(trifluoromethyl)benzene to 2-bromo-4-nitro-5-(trifluoromethyl)aniline:

Parameter Details
Reactor 2000 mL four-necked flask
Solvent Glacial acetic acid (206 g)
Substrate 5-amino-2-nitro-4-(trifluoromethyl)benzene (206 g, 1 mol)
Bromine 176 g dissolved in 410 g glacial acetic acid
Temperature 100°C
Addition time Dropwise addition of bromine solution
Reaction time 0.5 hours at 100°C after addition
Workup Filtration and drying
Yield 70%

This reaction demonstrates effective bromination under relatively mild conditions with good yield and manageable purification steps.

While direct bromination methods yield 4-bromo-2-(trifluoromethyl)benzene derivatives, the introduction of the ethoxy group at the 1-position can be achieved through alkylation or nucleophilic substitution reactions.

  • Nucleophilic substitution: Using sodium ethoxide or potassium tert-butoxide to replace a suitable leaving group (e.g., bromide or chloride) with an ethoxy substituent.
  • Buchwald–Hartwig coupling: Palladium-catalyzed amination or alkoxylation reactions can be employed to introduce alkoxy groups selectively on halogenated trifluoromethylbenzene derivatives.

Typical reaction conditions for Buchwald–Hartwig coupling include:

Reagent Amount/Equiv
Substrate (aryl bromide) 1 equiv
Palladium(II) acetate 0.06 equiv
Ligand (e.g., RuPhos) 0.06 equiv
Base (e.g., cesium carbonate) 4 equiv
Solvent (e.g., toluene) Sufficient to dissolve reagents
Temperature 110°C
Reaction time 24–48 hours

After reaction completion, the mixture is cooled, filtered through silica gel, and purified by column chromatography.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Industrial Suitability
Direct bromination of ethoxy-trifluoromethylbenzene Simple, direct, fewer steps Requires careful control to avoid side reactions Suitable for small to medium scale
Multi-step nitration, ammoniation, bromination, deamination High purity, scalable, environmentally friendly More complex, multiple steps Highly suitable for large-scale production
Buchwald–Hartwig coupling for ethoxy introduction High selectivity, versatile Requires expensive catalysts, longer reaction times Suitable for specialty synthesis

Summary and Recommendations

  • The multi-step method starting from m-chlorobenzotrifluoride offers a robust industrial route to 4-bromo-2-nitrobenzotrifluoride, which can be further transformed to the target compound with high purity and yield, while minimizing environmental impact.
  • For laboratory scale or specialty synthesis, direct bromination of 2-ethoxy-4-(trifluoromethyl)benzene under controlled conditions is a practical approach.
  • Introduction of the ethoxy group can be efficiently achieved via nucleophilic substitution or palladium-catalyzed coupling reactions , with the latter providing higher selectivity and functional group tolerance.
  • Optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is critical to maximize yield and purity.
  • Industrial processes benefit from continuous flow reactors and automated systems to enhance safety, reproducibility, and scalability.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

  • SAR Framework :
  • Replace bromine with iodine for heavier atom effects in radiopharmaceuticals.
  • Modify ethoxy to methoxy to assess steric vs. electronic contributions in enzyme inhibition .
  • Case Study : Trifluoromethyl-enhanced lipophilicity improved blood-brain barrier penetration in a neuroactive analog .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene
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4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene

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